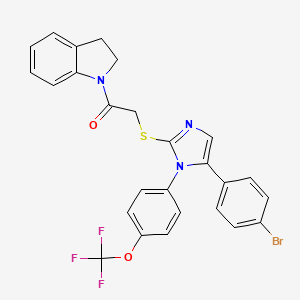![molecular formula C18H17ClN2O5S B2560306 N-((1-(苯并[d][1,3]二氧杂环-5-基)-5-氧代吡咯烷-3-基)甲基)-2-氯苯磺酰胺 CAS No. 955234-89-6](/img/structure/B2560306.png)
N-((1-(苯并[d][1,3]二氧杂环-5-基)-5-氧代吡咯烷-3-基)甲基)-2-氯苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is a part of a series of compounds that have been designed based on the activity of indoles against various cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves a Pd-catalyzed C-N cross-coupling . This process is a common method used in the synthesis of complex organic molecules, particularly in the creation of pharmaceuticals .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The presence of the benzo[d][1,3]dioxol-5-yl and pyrrolidin-3-yl groups suggest that this compound may have interesting chemical properties .科学研究应用
Anticancer Activity
The benzo[d][1,3]dioxol-5-yl group is a significant pharmacophore in medicinal chemistry, particularly in anticancer drug design. Compounds with this moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The compound may serve as a template for further optimization to develop more active analogs and understand the structure–activity relationships of indole anticancer molecules.
Tubulin Polymerization Inhibition
Indole-based compounds, which share structural similarities with the given compound, have been studied for their ability to inhibit tubulin polymerization. This mechanism is crucial in the development of antitumor agents, as it can cause mitotic blockade and cell apoptosis . The compound’s potential to act as a microtubule-targeting agent could be explored to enhance its anticancer properties.
Molecular Properties Prediction
The compound’s molecular properties, such as bioavailability and drug-likeness, can be predicted using in silico tools. This is essential for designing more potent drugs and understanding their pharmacokinetics and pharmacodynamics . The compound’s structure could be analyzed for its potential as a cyclooxygenase inhibitor, anti-convulsant, antioxidant, and anti-inflammatory agent.
Drug Design and Optimization
The compound’s structure provides a basis for the design of new drugs. By conducting a detailed structure–activity relationship study, researchers can identify modifications that enhance its activity. This process involves synthesizing analogs and evaluating their biological activities to find the most promising candidates for further development .
Selectivity Between Cancer and Normal Cells
Research has indicated that similar compounds exhibit good selectivity between cancer cells and normal cells, which is a desirable attribute for any anticancer agent . The compound’s efficacy and selectivity can be assessed through comparative studies to ensure minimal side effects on healthy tissues.
Mechanistic Studies
Further mechanistic studies could reveal the compound’s mode of action at the cellular level. For instance, it could be involved in cell cycle arrest at specific phases or induce apoptosis in cancer cells . Understanding these mechanisms is vital for the rational design of anticancer therapies.
未来方向
作用机制
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
属性
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-14-3-1-2-4-17(14)27(23,24)20-9-12-7-18(22)21(10-12)13-5-6-15-16(8-13)26-11-25-15/h1-6,8,12,20H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONHMKLBWXWWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

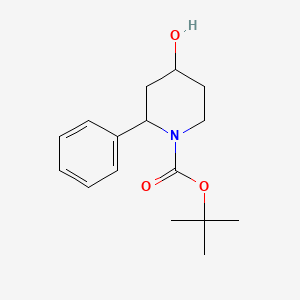
![4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2560225.png)

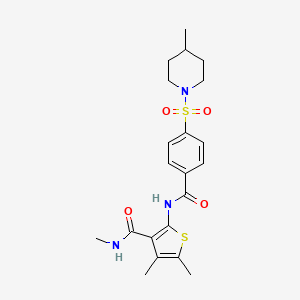
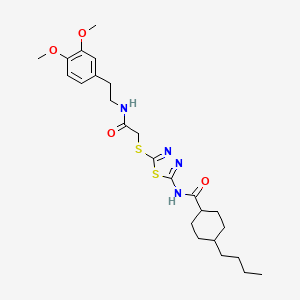
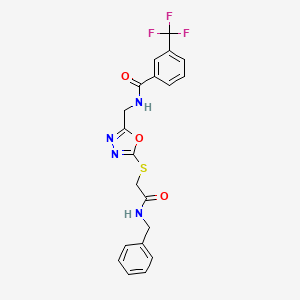
![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2560236.png)
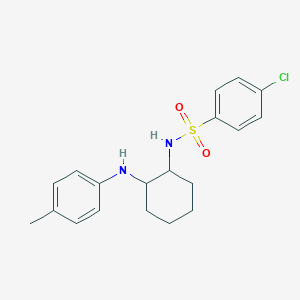

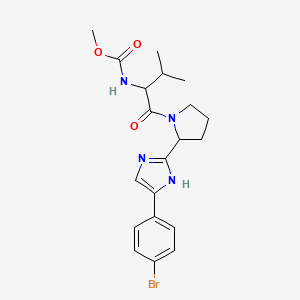
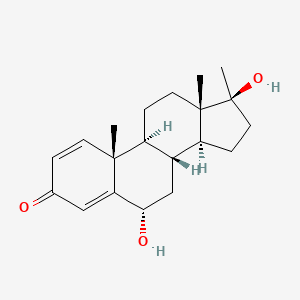

![2-(1,3-dioxoisoindolin-2-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2560245.png)
